Fmoc-2-iodo-l-phenylalanine

Solid-Phase Peptide Synthesis Cross-Coupling Chemical Biology

Source your ortho-iodinated peptide building block with confidence. Fmoc-2-iodo-L-phenylalanine (CAS 210282-32-9) is the definitive choice for SPPS, enabling site-specific incorporation of the heavy halogen for late-stage functionalization via Suzuki-Miyaura, Sonogashira, and Negishi couplings. The unique ortho-substitution creates a steric and electronic environment distinct from its meta- and para-regioisomers, offering unparalleled control over peptide conformation, supramolecular assembly, and halogen bonding interactions. This ≥98% HPLC-grade material ensures efficient coupling and minimal deletion sequences, suitable for automated synthesizers and manual protocols alike. Its iodine handle also provides a direct route to radiolabeled peptides for PET/SPECT imaging research.

Molecular Formula C24H20INO4
Molecular Weight 513.3 g/mol
CAS No. 210282-32-9
Cat. No. B1456007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-iodo-l-phenylalanine
CAS210282-32-9
Molecular FormulaC24H20INO4
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I
InChIInChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyYMKDZEDXFIXGNK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-iodo-L-phenylalanine (CAS 210282-32-9): A Versatile Building Block for Ortho-Iodo Functionalized Peptide Synthesis


Fmoc-2-iodo-L-phenylalanine (Fmoc-Phe(2-I)-OH), with CAS number 210282-32-9, is an Nα-Fmoc protected, ortho-iodinated L-phenylalanine derivative . It is a key building block in solid-phase peptide synthesis (SPPS) , enabling the site-specific incorporation of an iodine atom into peptide sequences. This heavy halogen atom serves as a versatile handle for subsequent late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and also introduces unique non-covalent interaction capabilities, such as halogen bonding, into the final peptide structure .

Why Fmoc-2-iodo-L-phenylalanine Cannot Be Substituted with Its Meta or Para Isomers in Research


While the 3-iodo (meta) and 4-iodo (para) regioisomers of Fmoc-phenylalanine share an identical molecular weight and chemical formula , their substitution is not interchangeable in a research context. The position of the iodine atom on the aromatic ring dictates distinct spatial, electronic, and reactivity profiles. The ortho-substitution of Fmoc-2-iodo-L-phenylalanine creates a unique steric environment adjacent to the peptide backbone, which can significantly alter peptide conformation, supramolecular assembly, and the outcome of subsequent chemical transformations . Therefore, substituting this compound with a different regioisomer without rigorous re-validation introduces a critical variable that can compromise experimental reproducibility and project outcomes.

Fmoc-2-iodo-L-phenylalanine: Key Quantitative Evidence for Procurement Decisions


Direct Comparison of Ortho- vs. Para-Iodophenylalanine Reactivity in Cross-Coupling

The ortho-iodo group in Fmoc-2-iodo-L-phenylalanine provides a distinct reactivity profile compared to the para-iodo isomer in palladium-catalyzed cross-coupling reactions. While both are effective substrates, the ortho-substituent introduces steric hindrance that can be leveraged for selective, sequential functionalization strategies on solid support. The para-isomer (Fmoc-4-iodo-L-phenylalanine) is often the more reactive substrate in many cross-couplings due to less steric congestion, but the ortho-isomer's unique steric environment can be crucial for preventing unwanted side reactions or for controlling regioselectivity in complex molecular architectures [1].

Solid-Phase Peptide Synthesis Cross-Coupling Chemical Biology

Enhanced Halogen Bonding Potential of Ortho-Iodophenylalanine for Supramolecular Assembly

Iodine atoms are strong halogen bond (XB) donors, and their position on the phenylalanine side chain critically influences the strength and geometry of these non-covalent interactions. Computational and experimental studies on halogenated phenylalanine derivatives, including Fmoc-protected variants, demonstrate that iodinated species form significantly stronger halogen bonds than their brominated or chlorinated counterparts [1]. While specific bond energy data for the 2-iodo isomer is not directly available, the ortho-position places the heavy iodine in close proximity to the peptide backbone, creating a unique conformational landscape for inter- and intramolecular XB networks that is distinct from the meta- or para-substituted analogs [2].

Supramolecular Chemistry Peptide Self-Assembly Halogen Bonding

High Chemical Purity Ensures Reliability in SPPS Applications

The Fmoc-2-iodo-L-phenylalanine available from major suppliers is routinely manufactured and supplied with a high degree of chemical purity. Standard analytical specifications include a purity of ≥ 98% as determined by HPLC, with some vendors offering material at ≥ 99% . This high purity level is critical for solid-phase peptide synthesis (SPPS) to minimize the accumulation of deletion sequences and other difficult-to-remove byproducts, thereby ensuring high final peptide yields and purity. The use of lower-purity reagents can lead to a significant and often unpredictable reduction in the yield of the target peptide.

SPPS Quality Control Analytical Chemistry

Validated Utility in Advanced Peptide Chemistry via Cross-Coupling

Fmoc-protected iodophenylalanines, including the 2-iodo isomer, have been explicitly validated as effective substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct synthesis of diverse biaryl-containing amino acids in 'good to excellent yields' [1]. This established methodology demonstrates that the iodine atom in the ortho-position is a viable handle for creating complex, unnatural amino acid derivatives that can be directly incorporated into SPPS protocols. This positions Fmoc-2-iodo-L-phenylalanine as a strategic choice over its bromo- or chloro-analogs for certain transformations where the reactivity of the C-I bond is preferred.

Organic Synthesis Peptide Ligation Late-Stage Functionalization

Defined Storage and Handling Specifications for Long-Term Stability

Commercially available Fmoc-2-iodo-L-phenylalanine is supplied with clear, consistent storage recommendations essential for maintaining its integrity. Vendors specify storage at refrigerated temperatures between 0°C and 5°C [1] or 2°C to 8°C to prevent degradation. The compound is reported to have a melting point range of 125-129°C , providing a key analytical parameter for confirming identity and quality upon receipt. This defined stability profile ensures that the reagent will perform predictably in standard SPPS and other synthetic procedures when handled according to the manufacturer's guidelines.

Inventory Management Stability Safety

Optimal Research and Industrial Applications for Fmoc-2-iodo-L-phenylalanine


Solid-Phase Peptide Synthesis (SPPS) of Ortho-Iodo-Functionalized Peptides

This compound is the definitive building block for the Fmoc/tBu SPPS of any peptide sequence requiring an ortho-iodophenylalanine residue . Its high purity (≥ 98% HPLC) ensures efficient coupling and minimizes deletion sequences, making it suitable for automated synthesizers and manual synthesis alike .

Late-Stage Peptide Diversification via Palladium-Catalyzed Cross-Coupling

The ortho-iodo moiety serves as a robust electrophilic handle for on-resin or in-solution palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings . This enables the synthesis of complex, biaryl-containing peptide libraries and peptidomimetics, which are valuable tools in chemical biology and drug discovery.

Engineering Supramolecular Biomaterials via Halogen Bonding

For research focused on peptide self-assembly and hydrogel formation, Fmoc-2-iodo-L-phenylalanine can be used to introduce strong, directional halogen bonding interactions . The iodine atom's superior halogen bond donor ability, compared to bromine or chlorine analogs, can dramatically influence the kinetics of gelation, the morphology of the resulting nanostructures, and the final material's mechanical properties.

Synthesis of Radiolabeled Peptides for Imaging and Diagnostics

The presence of the iodine atom makes this derivative a valuable precursor for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into peptides . These radiolabeled constructs can then be used as tracers in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, or as targeted radiotherapeutics in nuclear medicine research.

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